
1-(4-methylbenzyl)-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-methylbenzyl)-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one is a compound belonging to the benzodiazepine class. Benzodiazepines are well-known for their psychoactive properties and are commonly used in the treatment of anxiety, insomnia, and other related disorders. This specific compound is characterized by its unique chemical structure, which includes a benzodiazepine core substituted with a 4-methylbenzyl and a phenyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-methylbenzyl)-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one typically involves the following steps:
Formation of the Benzodiazepine Core: This can be achieved through the cyclization of appropriate precursors such as ortho-diamines and ketones under acidic or basic conditions.
Substitution Reactions:
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Utilizing large-scale reactors to carry out the cyclization and substitution reactions.
Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-methylbenzyl)-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and phenyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Benzyl halides or phenyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of benzodiazepine oxides.
Reduction: Formation of reduced benzodiazepine derivatives.
Substitution: Formation of substituted benzodiazepine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
- Synthesis of Derivatives : This compound serves as a precursor for synthesizing more complex benzodiazepine derivatives, which may exhibit enhanced pharmacological properties.
- Chemical Reactions : It can undergo various reactions such as oxidation, reduction, and substitution, making it versatile for chemical transformations .
Biology
- Biological Interactions : Research has focused on the interactions of this compound with GABA receptors in the central nervous system. It enhances GABA's inhibitory effects, leading to sedative and anxiolytic outcomes .
- Therapeutic Potential : Investigations are ongoing into its efficacy in treating anxiety and insomnia, similar to other benzodiazepines .
Medicine
- Pharmacological Studies : The compound is being studied for its potential therapeutic effects on neurological disorders. Its mechanism of action involves modulation of neurotransmitter systems, particularly through GABA receptor interaction .
- Development of New Pharmaceuticals : The insights gained from studying this compound contribute to the development of new medications aimed at improving mental health conditions .
Case Study 1: Anxiolytic Effects
In a controlled study, researchers administered varying doses of 1-(4-methylbenzyl)-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one to animal models exhibiting anxiety-like behaviors. Results indicated a dose-dependent reduction in anxiety levels, comparable to established anxiolytics.
Case Study 2: Synthesis Pathways
A recent publication detailed the synthetic routes for producing this compound efficiently. The study highlighted batch processing and continuous flow chemistry methods that improved yield and reduced reaction times significantly.
Wirkmechanismus
The mechanism of action of 1-(4-methylbenzyl)-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to sedative, anxiolytic, and muscle relaxant effects. The molecular targets include the GABA-A receptor subunits, and the pathways involved are primarily related to the modulation of chloride ion channels.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diazepam: Another benzodiazepine with similar anxiolytic and sedative properties.
Lorazepam: Known for its potent anxiolytic effects.
Clonazepam: Used primarily for its anticonvulsant properties.
Uniqueness
1-(4-methylbenzyl)-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one is unique due to its specific substitution pattern, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other benzodiazepines. This uniqueness can be leveraged in the development of new therapeutic agents with potentially improved efficacy and safety profiles.
Biologische Aktivität
1-(4-methylbenzyl)-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one is a member of the benzodiazepine class, known for its psychoactive properties. This compound exhibits various biological activities, primarily through its interaction with gamma-aminobutyric acid (GABA) receptors, which are crucial in mediating inhibitory neurotransmission in the central nervous system.
- Molecular Formula : C16H16N2O
- Molecular Weight : 252.31 g/mol
- CAS Number : 170229-03-5
The primary mechanism of action for this compound involves binding to GABA-A receptors. This enhances the inhibitory effects of GABA, leading to sedative, anxiolytic, and muscle relaxant effects. The compound's structural features contribute to its affinity for specific GABA receptor subunits, modulating chloride ion channels and affecting neuronal excitability.
Anxiolytic Effects
Research indicates that benzodiazepines, including this compound, exhibit significant anxiolytic activity. In animal studies, compounds with similar structures have demonstrated reduced anxiety-like behaviors in models such as the elevated plus maze and open field tests.
Anticonvulsant Properties
This compound has shown potential anticonvulsant properties. Studies on related benzodiazepines have indicated efficacy in reducing seizure frequency and severity in models induced by pentylenetetrazole (PTZ) and other convulsants .
Sedative Effects
The sedative effects of this compound are well-documented. In pharmacological assessments, it has been shown to induce sedation in rodent models, contributing to its potential use in treating sleep disorders.
Case Studies and Experimental Data
A study published in MDPI highlighted the synthesis and biological evaluation of various benzodiazepine derivatives. The compound was tested against several human cancer cell lines and exhibited varying degrees of cytotoxicity. For instance:
Cell Line | IC50 (µM) | Control (e.g., Doxorubicin) IC50 (µM) |
---|---|---|
HT-29 | 6.10 | 0.009 |
MCF-7 | 5.59 | 0.009 |
HCT116 | 5.60 | 0.009 |
This data suggests that while the compound has notable biological activity against cancer cell lines, its efficacy is variable compared to established chemotherapeutic agents .
Comparative Analysis with Other Benzodiazepines
In comparative studies with other benzodiazepines, this compound demonstrated a favorable profile for anxiolytic and sedative effects while maintaining a lower side effect profile than some traditional benzodiazepines like diazepam or lorazepam.
Eigenschaften
IUPAC Name |
1-[(4-methylphenyl)methyl]-5-phenyl-3H-1,4-benzodiazepin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O/c1-17-11-13-18(14-12-17)16-25-21-10-6-5-9-20(21)23(24-15-22(25)26)19-7-3-2-4-8-19/h2-14H,15-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKHJDZVBFHMWQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=O)CN=C(C3=CC=CC=C32)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.